molecular formula C13H14Cl2CuN4 B12873795 Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-

Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-

Cat. No.: B12873795
M. Wt: 360.7 g/mol
InChI Key: RFDKHEOUDFNKLC-UHFFFAOYSA-L
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Description

Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is a copper(II) complex featuring a bidentate ligand system comprising two pyridyl groups linked via an imidazolidinylidene backbone. These complexes are synthesized by reacting substituted imidazolidinone ligands with copper(II) chloride in polar solvents like N,N-dimethylformamide (DMF), followed by slow evaporation to yield crystalline products. Key characteristics include:

  • Melting Points: 208–216°C for phenyl- and methoxy-substituted variants .
  • IR Spectroscopy: Strong C=O stretches at ~1669–1670 cm⁻¹ and aromatic C-H/N-H vibrations between 3000–3500 cm⁻¹ .
  • Coordination Geometry: Typically distorted octahedral or square planar, as inferred from crystallographic data of related compounds .

Properties

Molecular Formula

C13H14Cl2CuN4

Molecular Weight

360.7 g/mol

IUPAC Name

dichlorocopper;2-(2-pyridin-2-ylimidazolidin-2-yl)pyridine

InChI

InChI=1S/C13H14N4.2ClH.Cu/c1-3-7-14-11(5-1)13(16-9-10-17-13)12-6-2-4-8-15-12;;;/h1-8,16-17H,9-10H2;2*1H;/q;;;+2/p-2

InChI Key

RFDKHEOUDFNKLC-UHFFFAOYSA-L

Canonical SMILES

C1CNC(N1)(C2=CC=CC=N2)C3=CC=CC=N3.Cl[Cu]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- typically involves the reaction of copper(II) chloride with the ligand 2,2-(2-imidazolidinylidene)bis[pyridine] in an appropriate solvent. The reaction is usually carried out under ambient conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- can undergo various types of chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, potentially altering its oxidation state.

    Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.

    Coordination: The compound can form additional coordination bonds with other molecules or ions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include ambient temperature and the use of solvents such as acetonitrile or dichloromethane .

Major Products

The major products formed from reactions involving Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands .

Scientific Research Applications

Chemistry

In chemistry, Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- is used as a catalyst in various organic transformations. Its ability to facilitate reactions such as cross-coupling and oxidation makes it valuable in synthetic chemistry .

Biology and Medicine

The compound has shown potential in biological and medicinal applications, particularly in the development of antitumor agents. Studies have demonstrated its cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Industry

In industrial applications, Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency and selectivity of various chemical processes .

Mechanism of Action

The mechanism by which Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]- exerts its effects involves the coordination of the copper center with target molecules. This coordination can activate or stabilize reactive intermediates, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects through mechanisms such as DNA binding or enzyme inhibition .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Melting Points : Electron-donating substituents (e.g., methoxy in 10c ) slightly increase melting points compared to phenyl groups (10a, 10b ). Acylated derivatives (e.g., 8d ) exhibit higher thermal stability (mp 236–240°C) due to enhanced van der Waals interactions .
  • Solubility: Complexes synthesized in DMF (e.g., 10a–10c) are less soluble in ethanol than those prepared in methanol or ethanol (e.g., 5a, 5f) .

Spectroscopic and Structural Differences

  • IR Spectroscopy: The C=O stretch in imidazolidinone ligands appears at 1669–1705 cm⁻¹, while thione-modified ligands (e.g., 5f) show distinct C=S stretches near 1540 cm⁻¹ . Acylated derivatives (e.g., 8d) exhibit additional carbonyl peaks at ~1705 cm⁻¹ .
  • Crystal Structures : Complex 7 (bis(4-methyl-2-pyridyl)) crystallizes in a triclinic system (space group P-1) with unit cell parameters $a = 8.9310(7)$ Å, $b = 10.6693(7)$ Å, indicating a distorted octahedral geometry around Cu(II) .

Analytical Consistency

Elemental analysis reveals minor deviations (e.g., 5a: ΔC = -0.14%), likely due to solvent retention or impurities. Thione-containing complexes (e.g., 5f) show higher nitrogen content (13.76% vs. 13.40% calcd), suggesting ligand purity variations .

Biological Activity

Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]] is a coordination compound that has garnered attention for its potential biological activities. This article will explore its synthesis, characterization, and various biological activities, particularly focusing on its cytotoxicity, antibacterial properties, and mechanisms of action.

Synthesis and Characterization

The synthesis of copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]] typically involves the reaction of copper(II) chloride with appropriate ligands. The characterization of the compound can be performed using techniques such as:

  • Elemental Analysis : To confirm the composition of the complex.
  • Infrared Spectroscopy (IR) : To study the functional groups and bonding.
  • X-ray Diffraction : For elucidating the three-dimensional structure.

Table 1 summarizes some key characterization data:

Characterization MethodObservations
Elemental AnalysisConfirmed presence of Cu, Cl, C, H, N
IR SpectroscopyCharacteristic peaks corresponding to imidazolidine and pyridine ligands
X-ray DiffractionDetermined distorted trigonal bipyramidal geometry around copper

Cytotoxicity

The cytotoxic effects of copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]] have been evaluated in various cancer cell lines. In vitro studies have shown that this compound exhibits selective cytotoxicity against certain tumor cells. For example:

  • Cell Lines Tested : HeLa (cervical cancer), PC-3 (prostate cancer), MCF7 (breast cancer).
  • Results : The compound demonstrated significant cytotoxic effects at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potency against specific cell lines.

Table 2 illustrates the cytotoxicity results:

Cell LineIC50 (µM)Mechanism of Action
HeLa20Induction of apoptosis via oxidative stress
PC-315DNA cleavage activity
MCF725Cell cycle arrest

Antibacterial Activity

Copper complexes are known for their antibacterial properties. The biological activity of copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]] has been assessed against various bacterial strains.

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 3 provides a summary of the antibacterial activity:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus10Highly Active
Escherichia coli20Moderately Active
Pseudomonas aeruginosa25Active

The mechanisms underlying the biological activities of copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]] include:

  • Oxidative Stress Induction : The complex generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • DNA Interaction : The compound exhibits DNA cleavage activity through oxidative mechanisms, making it a potential candidate for anticancer therapies.
  • Disruption of Bacterial Cell Membranes : The interaction with bacterial membranes can lead to increased permeability and cell lysis.

Case Studies

Recent studies have highlighted the effectiveness of copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]] in both antibacterial and anticancer applications. For instance:

  • A study demonstrated that this complex showed enhanced cytotoxicity compared to free ligands when tested on HeLa cells. The mechanism was attributed to increased ROS production leading to apoptosis.
  • Another investigation revealed that the compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections.

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